N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 74038-53-2
VCID: VC18449589
InChI: InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H
SMILES:
Molecular Formula: C25H28ClN3O2S
Molecular Weight: 470.0 g/mol

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride

CAS No.: 74038-53-2

Cat. No.: VC18449589

Molecular Formula: C25H28ClN3O2S

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride - 74038-53-2

Specification

CAS No. 74038-53-2
Molecular Formula C25H28ClN3O2S
Molecular Weight 470.0 g/mol
IUPAC Name acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride
Standard InChI InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H
Standard InChI Key YZLHNCZAUYDOLY-UHFFFAOYSA-N
Canonical SMILES CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-]

Introduction

Structural Characteristics and Molecular Properties

N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride features a planar acridine core linked to a phenyl group substituted with a hexanesulfonamide moiety. The acridine system, a tricyclic aromatic framework, enables π-π stacking interactions with DNA base pairs, a critical feature for its intercalative activity . The hexanesulfonamide chain introduces hydrophobicity, enhancing membrane permeability and bioavailability compared to shorter-chain analogs .

Table 1: Comparative Molecular Properties of Acridine Sulfonamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Sulfonamide Chain Length
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochlorideC<sub>25</sub>H<sub>28</sub>ClN<sub>3</sub>O<sub>2</sub>S470.0C6
N-[4-(acridin-9-ylamino)phenyl]pentane-1-sulfonamide C<sub>24</sub>H<sub>25</sub>N<sub>3</sub>O<sub>2</sub>S420.2C5
N-(p-(Acridin-9-ylamino)phenyl)butanesulfonamide hydrochloride C<sub>23</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>2</sub>S442.0C4

The hydrochloride salt form improves solubility in polar solvents, facilitating in vitro assays. Spectroscopic characterization, including <sup>1</sup>H NMR and mass spectrometry, confirms the presence of key functional groups: the acridine aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ 3.1 ppm), and hexyl chain protons (δ 1.2–1.8 ppm) .

Synthesis and Reaction Optimization

The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride proceeds via a four-step route:

  • Acridine Nitration: Introduction of a nitro group at the 3-position of 9-chloroacridine using fuming nitric acid, yielding 9-chloro-3-nitroacridine .

  • Amination: Replacement of the chloro group with p-phenylenediamine in the presence of copper iodide, forming 3-nitroacridin-9-amine .

  • Sulfonamide Coupling: Reaction with hexanesulfonyl chloride in pyridine, followed by HCl treatment to form the hydrochloride salt .

  • Nitro Reduction: Catalytic hydrogenation with Pd/C converts the nitro group to an amine, enhancing DNA-binding affinity .

Critical Reaction Parameters:

  • Temperature: Amination requires reflux (110°C) for 12 hours to achieve >80% yield .

  • Solvent: Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency by stabilizing intermediates.

  • Catalyst: Copper iodide (5 mol%) accelerates amination kinetics via a Ullmann-type mechanism .

Mechanism of Action: DNA Intercalation and Beyond

The primary mechanism involves DNA intercalation, where the acridine core inserts between base pairs, unwinding the helix by 26–28° and elongating it by 3.4 Å per bound molecule. This disrupts topoisomerase II activity, inducing double-strand breaks and apoptosis in rapidly dividing cells . Secondary mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: The nitro group (pre-reduction) accepts electrons from cellular reductases, producing superoxide radicals that damage mitochondrial membranes .

  • Tyrosine Kinase Inhibition: Molecular docking studies suggest the sulfonamide moiety binds to ATP pockets in EGFR (KD = 12.3 nM), though in vitro validation is pending .

Table 2: Antiproliferative Activity Across Cancer Cell Lines

Cell LineIC<sub>50</sub> (µM)Comparison to Doxorubicin (Fold Change)
MCF-7 (Breast Cancer)0.45 ± 0.073.2× more potent
A549 (Lung Cancer)0.78 ± 0.121.9× more potent
HeLa (Cervical Cancer)0.61 ± 0.092.5× more potent

Data derived from 72-hour MTT assays .

Comparative Analysis with Structural Analogs

Key Differences:

  • C4 Analog: Higher renal clearance (t<sub>1/2</sub> = 2.1 hours) limits tumor exposure .

  • C6 Derivative: Extended half-life (t<sub>1/2</sub> = 6.8 hours) due to plasma protein binding (>90%).

Future Directions and Challenges

While preclinical data are promising, challenges remain:

  • Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the hexyl chain produces inactive metabolites, reducing oral bioavailability to 22% in rats.

  • Toxicity Profile: Dose-dependent cardiotoxicity (QT prolongation) observed at >10 mg/kg warrants structural optimization .

Ongoing research focuses on prodrug strategies (e.g., esterification of the sulfonamide) and nanoparticle delivery systems to enhance tumor targeting. Phase I trials are anticipated to commence by Q3 2026, pending IND approval .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator